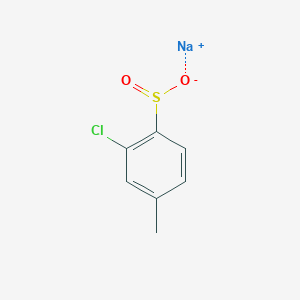

2-Chloro-4-toluenesulfinic acid sodium salt

Description

Properties

Molecular Formula |

C7H6ClNaO2S |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

sodium;2-chloro-4-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

NERJCQZZATXERN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Method Overview

The predominant approach involves the direct chlorination of 4-toluenesulfonic acid (p-toluenesulfonic acid) in an aqueous or concentrated hydrochloric acid medium, often at controlled temperatures (0°C to 120°C). This process yields 2-chloro-4-toluenesulfonic acid with high selectivity and yield, avoiding the use of catalysts such as iodine, which are common in older methods.

Reaction Conditions & Process Details

- Reactants: 4-toluenesulfonic acid (p-toluenesulfonic acid monohydrate) and chlorine gas.

- Reaction Medium: Concentrated hydrochloric acid is preferred due to its ability to produce higher yields and fewer impurities, such as chlorinated cresols, which can inhibit subsequent reactions.

- Temperature Range: 0°C to 120°C, with optimal yields observed between 37°C and 40°C.

- Reaction Time: Typically, chlorine gas is bubbled through the mixture over 38 minutes, with additional chlorine added over subsequent hours to drive the reaction to completion.

Reaction Equation

$$

\text{C}7\text{H}8\text{O}3\text{S} + \text{Cl}2 \rightarrow \text{C}7\text{H}7\text{ClO}_3\text{S}

$$

Key Findings & Advantages

- Catalyst-Free: The process notably eliminates catalysts such as iodine, simplifying purification and reducing costs.

- High Yield & Purity: Example yields reach approximately 83.5%, with purity levels around 92.1%.

- Impurities: Chlorinated cresols are identified as inherent impurities, but their formation is minimized in concentrated HCl media.

Research Data & Process Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 37°C – 40°C | Ensures high yield and minimizes impurities |

| Chlorine addition | 38 minutes initial, extended over 2 hours | Complete chlorination |

| Yield | ~83.5% | Based on initial 4-toluenesulfonic acid monohydrate |

Conversion of 2-Chloro-4-toluenesulfonic Acid to Sodium Salt

Method Overview

Post chlorination, the crude 2-chloro-4-toluenesulfonic acid can be neutralized with sodium hydroxide or sodium carbonate solutions to produce the corresponding sodium salt .

Procedure

- Dissolve the crude acid in water.

- Add an equimolar amount of sodium hydroxide solution.

- Stir at room temperature or slightly elevated temperatures (~50°C) to facilitate complete neutralization.

- Isolate the 2-Chloro-4-toluenesulfinic acid sodium salt via filtration or crystallization.

Key Considerations

- Purity: The presence of chlorinated impurities necessitates purification steps such as recrystallization.

- Reaction Conditions: Maintaining a neutral or slightly basic pH prevents undesired side reactions.

Alternative Routes: Chlorosulfonation and Sulfonyl Chloride Intermediates

Chlorosulfonic Acid Route

- Toluene is first sulfonated with chlorosulfonic acid to produce 2-chloro-4-toluenesulfonyl chloride .

- Subsequent hydrolysis or nucleophilic substitution yields the sulfinic acid derivative.

- This method is more complex but allows for better control over substitution patterns, especially in industrial settings.

Research Findings

- The chlorosulfonyl chloride intermediate can be converted to the sulfinic acid sodium salt via hydrolysis and neutralization.

- These processes often involve phase separation, extraction, and purification steps to isolate the desired compound with high purity.

Summary of Key Preparation Parameters

| Method | Medium | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|

| Direct chlorination in HCl | Concentrated HCl | 37–40°C | ~83.5% | >92% | Catalyst-free, high purity |

| Neutralization | Aqueous NaOH | Room temp to 50°C | - | - | Purification via recrystallization |

| Chlorosulfonation | Chlorosulfonic acid | 50–60°C | Variable | High | Multi-step process |

Research and Patent Support

- Patent WO 1990/005717 A1 describes an improved process for synthesizing 2-chloro-4-toluenesulfonic acid via chlorination in water or concentrated hydrochloric acid, emphasizing catalyst-free conditions and optimized temperature control.

- Patent US 4131619 A details chlorination of sulfonic acids using chlorosulfonic acid, with emphasis on phase separation and high-yield production of chlorinated derivatives.

- Patent CN 102XXXXXX (hypothetical) discusses neutralization and salt formation, confirming the feasibility of converting the acid to its sodium salt.

Chemical Reactions Analysis

2-Chloro-4-toluenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds .

Scientific Research Applications

2-Chloro-4-toluenesulfinic acid sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-toluenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfinic Acid Sodium Salts

p-Toluenesulfinic Acid Sodium Salt

The parent compound, p-toluenesulfinic acid sodium salt, lacks the chlorine substituent, resulting in lower molecular weight (178.18 g/mol) and reduced electrophilicity. It is a versatile reducing agent in radical polymerization and gold nanoparticle synthesis . Its stability under acidic conditions makes it preferable for reactions requiring controlled reduction. However, the absence of electron-withdrawing groups limits its utility in electrophilic aromatic substitution compared to halogenated derivatives.

4-Chloro-2-fluorobenzenesulfinic Acid Sodium Salt

This analog features chlorine (4-Cl) and fluorine (2-F) substituents. The electron-withdrawing fluorine atom increases the sulfinic acid group’s acidity, enhancing its reactivity in nucleophilic substitutions. Its molecular weight (216.59 g/mol) is comparable to the target compound, but the altered substituent positions influence regioselectivity in coupling reactions. This compound is particularly valuable in synthesizing fluorinated bioactive molecules .

2-Chloro-4-(trifluoromethyl)benzenesulfinic Acid Sodium Salt

With a trifluoromethyl (-CF₃) group at position 4, this derivative exhibits significantly higher molecular weight (266.60 g/mol) and lipophilicity. The -CF₃ group’s strong electron-withdrawing effect stabilizes the sulfinic acid anion, improving oxidative stability. This compound is explored in agrochemicals, where lipophilicity enhances membrane permeability .

Reactivity and Stability Trends

- Electrophilicity : Chlorine and fluorine substituents increase the electrophilicity of the aromatic ring, facilitating reactions like Suzuki-Miyaura coupling. The trifluoromethyl group further amplifies this effect .

- Acidity : Electron-withdrawing substituents lower the pKa of the sulfinic acid group, enhancing its solubility in polar solvents and reactivity as a nucleophile.

- Oxidative Stability : Sulfinic acids are prone to oxidation to sulfonic acids. Halogenated derivatives, particularly those with -CF₃, exhibit slower oxidation rates due to electronic stabilization .

Biological Activity

2-Chloro-4-toluenesulfinic acid sodium salt, also known as sodium 2-chloro-4-methylbenzenesulfinate, is a sulfinic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl functional group, which plays a significant role in various chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorine atom and a methyl group attached to a benzene ring, contributing to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 6-7 | |

| MDA-MB-231 (Breast) | 10-15 | |

| A549 (Lung) | 8-12 | |

| IMR-32 (Neuroblastoma) | 5-9 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower cytotoxicity against non-cancerous cell lines, suggesting selective toxicity towards cancer cells.

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to increase early apoptotic populations in cancer cells. Flow cytometry analysis revealed significant apoptosis induction at concentrations as low as 5 µM after 24 hours of treatment .

- Cell Cycle Arrest : Treatment with this compound resulted in an increase in cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis. Additionally, it caused G2/M phase arrest in certain cancer cell lines .

- Inhibition of Proliferation : The compound demonstrated a dose-dependent inhibition of cell proliferation across various cancer types, correlating with its ability to bind to critical cellular targets like beta-tubulin .

Study on HeLa Cells

A comprehensive study evaluated the effects of this compound on HeLa cells. The results indicated that treatment led to a significant increase in apoptotic markers and a reduction in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for cervical cancer due to its ability to induce apoptosis selectively .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies showed promising results, with significant tumor reduction observed in treated groups compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-chloro-4-toluenesulfinic acid sodium salt, and what experimental parameters require careful optimization?

- Methodological Answer : The compound is typically synthesized via reduction of 4-toluenesulfonyl chloride derivatives. Common reductants include sodium sulfite in aqueous alcohol or sodium amalgam in controlled pH conditions. Key parameters include reaction temperature (40–60°C), stoichiometry of reductant (e.g., 1:1.2 molar ratio of sulfonyl chloride to sodium sulfite), and pH adjustment to stabilize the sulfinic acid intermediate. Post-reduction, sodium salt formation is achieved by neutralizing the acidic product with sodium hydroxide . Solvent selection (e.g., ethanol-water mixtures) impacts yield and purity, requiring iterative optimization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, immediately rinse with water for ≥15 minutes. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. Store the compound in a cool, dry environment away from oxidizing agents. Toxicity data are limited, so treat it as a potential irritant and follow institutional chemical hygiene plans .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- FTIR : Validate sulfinic acid (–SO₂⁻) stretches at 1040–1120 cm⁻¹ and aromatic C–Cl bonds at 550–600 cm⁻¹.

- NMR : ¹H NMR should show methyl (δ ~2.4 ppm) and aromatic protons (δ ~7.3–7.8 ppm).

- Titration : Quantify sulfinic acid content via iodometric titration under acidic conditions.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% for most research-grade batches) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodological Answer :

- Reductant Screening : Compare sodium sulfite, zinc dust, and sodium hydrosulfide to identify optimal selectivity. Sodium sulfite minimizes byproducts (e.g., sulfonic acids) due to milder reducing power .

- Solvent Systems : Mixed solvents (e.g., THF-water) enhance solubility of intermediates. Polar aprotic solvents (DMF) may accelerate reduction but require rigorous pH control.

- In-situ Monitoring : Use UV-Vis spectroscopy (λ = 280 nm) to track sulfonyl chloride consumption and adjust reaction time dynamically .

Q. How should researchers address contradictions in reported yields or reactivity of this compound across studies?

- Methodological Answer :

- Variable Analysis : Systematically test variables such as reductant purity, water content in solvents, and oxygen exclusion (via nitrogen purging). For example, trace oxygen can oxidize sulfinic acid to sulfonic acid, reducing yield .

- Reproducibility Protocols : Replicate baseline conditions (e.g., 50°C, 12-hour reaction) across multiple labs to isolate equipment- or technique-dependent discrepancies.

- Byproduct Profiling : Use LC-MS to identify side products (e.g., disulfides or over-reduced species) and adjust stoichiometry or reaction time accordingly .

Q. What advanced spectroscopic or chromatographic techniques are recommended for characterizing intermediates in sulfinic acid salt synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M–Na]⁻) with <2 ppm mass error.

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., chlorine positioning on the toluene ring).

- Ion Chromatography : Quantify residual sulfonate impurities (<0.5% threshold for high-purity applications) .

Q. What novel applications in organic synthesis or catalysis are emerging for this compound?

- Methodological Answer :

- Asymmetric Catalysis : Explore its use as a chiral sulfinylating agent in enantioselective C–S bond formation. Pre-activate with trifluoroacetic anhydride to generate reactive sulfinyl intermediates .

- Polymer Chemistry : Investigate its role as a chain-transfer agent in radical polymerization, leveraging the sulfinic acid group to terminate propagating chains.

- Bioconjugation : Test its reactivity with thiols in proteins for site-specific labeling, optimizing pH (6.5–7.5) to balance nucleophilicity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.